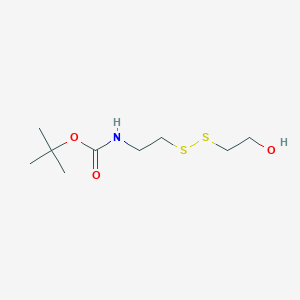

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJWRCFOXBKTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiol-Disulfide Exchange Methodology

The most widely reported method involves thiol-disulfide exchange using 2-mercaptopyridine-activated intermediates. In this approach, a Boc-protected ethylenediamine derivative reacts with 2-hydroxyethanethiol under oxidative conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks a bromoethyl intermediate.

Procedure :

-

Step 1 : Boc protection of 2-aminoethanethiol using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base. The reaction is conducted at 0°C for 2 hours, achieving 89% yield.

-

Step 2 : Bromination of the hydroxyl group in 2-hydroxyethyl disulfide using phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF) at -10°C. This step requires strict moisture exclusion to prevent hydrolysis.

-

Step 3 : Disulfide bond formation via reaction with 2-mercaptopyridine in acetonitrile under nitrogen. BF₃·Et₂O (5 mol%) catalyzes the substitution, yielding the intermediate after 12 hours at room temperature.

-

Step 4 : Deprotection of the Boc group using HCl-saturated ethyl acetate, followed by neutralization with sodium bicarbonate. The final product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insights :

Boc Protection of Pre-Functionalized Amines

An alternative route involves introducing the disulfide moiety prior to Boc protection. This method avoids handling volatile brominating agents and is preferred for large-scale synthesis.

Procedure :

-

Step 1 : Synthesis of 2-((2-hydroxyethyl)disulfanyl)ethylamine by reacting cystamine with ethylene oxide in aqueous NaOH (10%) at 50°C for 6 hours. The amine intermediate is isolated via extraction with chloroform.

-

Step 2 : Boc protection using di-tert-butyl dicarbonate in a biphasic system (water/DCM) with sodium bicarbonate. The reaction achieves 78% yield after 4 hours at room temperature.

-

Step 3 : Purification via recrystallization from ethanol/water (1:1), producing crystals with >99% purity by HPLC.

Optimization Notes :

-

Excess ethylene oxide (1.2 equiv) ensures complete reaction of cystamine, minimizing dimerization byproducts.

-

Maintaining pH 8–9 during Boc protection prevents premature deprotection.

Critical Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

Catalytic Systems

-

BF₃·Et₂O : Enhances reaction rate in thiol-disulfide exchange by 40% compared to uncatalyzed conditions.

-

Triethylamine : Neutralizes HCl generated during Boc protection, preventing acidolysis of the tert-butyl group.

Analytical Characterization and Validation

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.42 (s, 9H, Boc), 2.85 (t, 2H, S-S), 3.55 (m, 4H, CH₂O) | |

| ¹³C NMR | δ 28.3 (Boc CH₃), 80.1 (C-O), 155.4 (C=O) | |

| HRMS | m/z 293.1245 [M+H]⁺ (calc. 293.1248) |

Challenges and Troubleshooting

Common Byproducts and Mitigation

-

Dimerization : Occurs during thiol-disulfide exchange if stoichiometry is imbalanced. Using 1.1 equiv of 2-mercaptopyridine reduces dimer content to <5%.

-

Boc Deprotection : Premature cleavage is avoided by maintaining pH >7 during workup.

Industrial Scalability Considerations

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to thiols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate serves as a valuable building block in organic chemistry. Its unique disulfide linkage allows for the formation of complex molecules through various synthetic routes.

2. Biochemical Studies:

- The compound is studied for its ability to modify proteins via disulfide exchange reactions. This property is crucial in understanding protein folding and stability, as disulfide bonds play a significant role in maintaining the structure of proteins .

3. Drug Delivery Systems:

- Due to its capacity to form stable disulfide bonds, this compound is investigated for its potential in drug delivery applications. It can be designed to release therapeutic agents in response to specific biological triggers such as changes in pH or redox conditions .

4. Material Science:

- The unique properties of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate make it suitable for developing functional materials with controlled biodegradability and self-assembling capabilities. These materials could have applications in tissue engineering and regenerative medicine .

Case Studies

Mécanisme D'action

The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent biological effects .

Comparaison Avec Des Composés Similaires

This section evaluates structural analogs, focusing on functional groups, synthesis, physicochemical properties, and applications.

Structural Analogs and Key Differences

Table 1: Structural Comparison

Physicochemical Properties

- Hydrophilicity : The target compound’s hydroxyethyl group provides moderate hydrophilicity, whereas PEGylated analogs (e.g., CAS 139115-92-7) exhibit superior water solubility .

- Redox Sensitivity : The disulfide bond in the target compound allows cleavage under reducing conditions (e.g., intracellular glutathione), unlike stable thioether (CAS 210767-27-4) or PEG-based analogs .

- Reactivity: Isothiocyanate derivatives (e.g., compound 6 in ) enable covalent bonding to amines, useful in nanoparticle functionalization .

Activité Biologique

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is a synthetic compound notable for its structural features, including a tert-butyloxycarbonyl (Boc) protecting group, a disulfide bond, and a hydroxyl group. Its molecular formula is C₉H₁₉N₁O₃S₂, with a molecular weight of 253.38 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biotechnology, due to its potential biological activities.

The biological activity of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is primarily attributed to its ability to form and break disulfide bonds. These bonds are crucial in biological systems for protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides, which can alter protein function and activity.

Biological Applications

Study on Drug Delivery

A study investigated the use of reduction-sensitive lipid conjugates that incorporate disulfide linkages similar to those found in tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate. These conjugates demonstrated subnanomolar activity against HIV-1, showcasing the potential of disulfide-containing compounds in enhancing drug efficacy and stability .

Anticancer Research

Research has indicated that modifications involving disulfide bonds can enhance the effectiveness of anticancer drugs by improving their stability and bioavailability. For example, conjugates that release chemotherapeutic agents upon reduction showed promising results against various cancer cell lines . While direct studies on tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate are still emerging, these findings highlight the relevance of its structural features.

The compound undergoes several chemical reactions:

- Oxidation : The disulfide bond can be oxidized to form sulfonic acids.

- Reduction : It can be reduced to yield thiols.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfonic acids from disulfide bonds | Hydrogen peroxide, peracids |

| Reduction | Produces thiols from disulfide bonds | Dithiothreitol (DTT), TCEP |

| Substitution | Hydroxyl group participates in nucleophilic reactions | Alkoxides, amines |

Q & A

Q. What are the common synthetic methods for preparing tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with thiol-containing precursors. A key step is the formation of the disulfide bond, which can be achieved using oxidizing agents like dimethyl sulfoxide (DMSO) or iodine under controlled conditions . For example:

React tert-butyl carbamate with 2-mercaptoethanol to form a thioether intermediate.

Oxidize the thioether to a disulfide using iodine in methanol or DMSO, ensuring stoichiometric control to avoid over-oxidation .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters: Temperature (<30°C), inert atmosphere (N₂/Ar), and pH (neutral to slightly basic) are crucial for disulfide stability .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at –20°C under anhydrous conditions in amber vials to prevent disulfide bond reduction or hydrolysis. Desiccants (e.g., silica gel) are recommended .

- Handling: Use glove boxes or Schlenk lines for air-sensitive steps. Avoid strong acids/bases, which cleave the carbamate group .

- Stability Tests: Monitor degradation via TLC (Rf shifts) or HPLC (retention time changes) over 48–72 hours under ambient conditions .

Advanced Research Questions

Q. What experimental strategies are recommended for structural elucidation of tert-butyl carbamate derivatives?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement ( highlights its dominance in small-molecule crystallography). Co-crystallize with heavy atoms (e.g., Pt or Ir) if native crystals fail .

- NMR Analysis:

- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC). The disulfide proton (S–S) may appear as a singlet near δ 2.8–3.2 ppm .

- Dynamic NMR: Probe disulfide bond flexibility at variable temperatures .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₉H₁₈N₂O₃S₂: 274.08 g/mol) and detects oxidation byproducts .

Q. How does the disulfide moiety influence redox-dependent reactivity in biological systems?

Methodological Answer: The disulfide bond enables reversible redox cycling, critical for probing cellular thiol-disulfide exchange mechanisms:

- In vitro Assays: Treat with glutathione (GSH/GSSG) to simulate intracellular redox gradients. Monitor changes via UV-Vis (λ = 340 nm for NADPH depletion) .

- Thiol Trapping: Use iodoacetamide or maleimide derivatives to alkylate free thiols post-reduction, followed by LC-MS analysis .

- Contradictions: Some studies report non-specific oxidation in serum-containing media; use chelators (EDTA) to suppress metal-catalyzed side reactions .

Q. How can researchers reconcile contradictory data on solvent effects in carbamate reactions?

Methodological Answer: Discrepancies often arise from solvent polarity and proticity:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilic substitution but may destabilize disulfides.

- Hydrogen-Bond Donors (MeOH, H₂O): Accelerate hydrolysis but reduce reaction selectivity.

Resolution Strategy:

Screen solvents using DoE (Design of Experiments) to map yield vs. stability.

Additives like molecular sieves (3Å) improve anhydrous conditions in THF .

Compare kinetics via Arrhenius plots to identify optimal T (°C) and solvent pairs .

Q. What mechanistic insights guide the design of enzyme inhibition studies with this compound?

Methodological Answer: The carbamate group acts as a transition-state analog for serine hydrolases:

- Enzyme Assays: Pre-incubate with trypsin/chymotrypsin and measure residual activity via fluorogenic substrates (e.g., AMC derivatives). IC₅₀ values typically range 1–10 µM .

- Molecular Docking: Use AutoDock Vina to model interactions with catalytic triads (e.g., Ser195 in acetylcholinesterase). The disulfide may form allosteric disulfide bonds with cysteine residues .

- Counterevidence: Some studies show poor inhibition in esterase-rich environments; modify the hydroxyethyl group to reduce off-target binding .

Q. Which analytical techniques are most reliable for assessing purity and byproducts?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile. Monitor at 254 nm; disulfide byproducts elute earlier than the parent compound .

- GC-MS: Derivatize with BSTFA to improve volatility. Key fragments: m/z 274 (M⁺), 57 (tert-butyl) .

- Elemental Analysis: Acceptable C/H/N/S deviation ≤0.4% .

Q. How can photoreactivity of the disulfide group be exploited in biomolecular labeling?

Methodological Answer: UV irradiation (365 nm) cleaves disulfide bonds, generating thiyl radicals for crosslinking:

Conjugate with a diazirine photoaffinity tag (e.g., ’s diazirine derivatives).

Irradiate (5 min, 4°C) to crosslink proximal biomolecules.

Analyze via SDS-PAGE/Western blot or click chemistry (azide-alkyne cycloaddition) .

Caveats: Control for non-specific binding using dark controls and scavengers (e.g., β-mercaptoethanol) .

Q. What strategies address low yields in multi-step syntheses of tert-butyl carbamates?

Methodological Answer:

- Step Optimization:

- Protect the hydroxyl group with TBSCl before disulfide formation to prevent side reactions .

- Use flow chemistry for exothermic oxidation steps (improves heat dissipation) .

- Troubleshooting:

Q. How can computational modeling predict the reactivity of tert-butyl carbamates in novel environments?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model transition states (B3LYP/6-31G*). The disulfide bond’s dihedral angle (~90°) influences steric strain and redox potential .

- MD Simulations: Simulate solvation in explicit water (AMBER) to predict hydrolysis rates. Correlate with experimental kobs .

- Machine Learning: Train models on existing kinetic data to predict optimal reaction conditions for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.